molecular formula C7H16N2O B172044 N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS No. 128454-20-6

N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Cat. No.: B172044
CAS No.: 128454-20-6
M. Wt: 144.21 g/mol
InChI Key: BJCCGQRWHQSBLQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2O. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1-(morpholin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(morpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(morpholin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A simpler morpholine derivative with one methyl group.

    N,N-Dimethylmorpholine: Similar structure but lacks the methanamine group.

    Morpholine: The parent compound without any substituents.

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCGQRWHQSBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291427
Record name N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128454-20-6
Record name N,N-Dimethyl-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128454-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl[(morpholin-3-yl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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